2-(3-Ethoxyphenoxy)-N-methylethanamine
Overview
Description
2-(3-Ethoxyphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an N-methylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenoxy)-N-methylethanamine typically involves the reaction of 3-ethoxyphenol with N-methylethanolamine. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is generally conducted in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyamines.
Scientific Research Applications
2-(3-Ethoxyphenoxy)-N-methylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)-N-methylethanamine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Propoxyphenoxy)-N-methylethanamine: Similar structure but with a propoxy group instead of an ethoxy group.
2-(3-Butoxyphenoxy)-N-methylethanamine: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-(3-Ethoxyphenoxy)-N-methylethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can provide different steric and electronic effects compared to other alkoxy groups, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
2-(3-ethoxyphenoxy)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-5-4-6-11(9-10)14-8-7-12-2/h4-6,9,12H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCKUWREJSPTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651109 | |
Record name | 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-56-1 | |
Record name | 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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